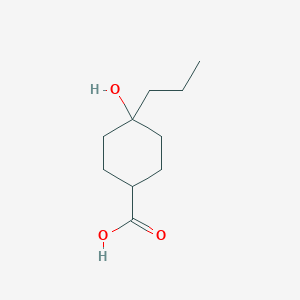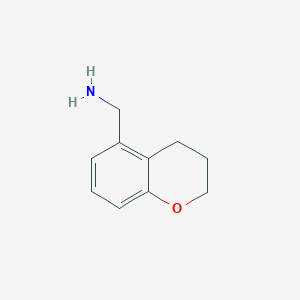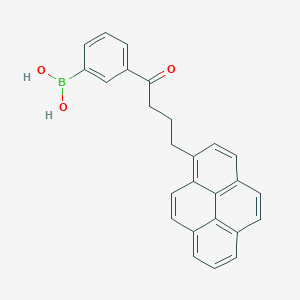
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a pyrene moiety via a butanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, which is then subjected to a Friedel-Crafts acylation reaction to introduce the butanoyl group. The resulting intermediate is then coupled with a phenylboronic acid derivative using Suzuki-Miyaura cross-coupling reaction conditions. This reaction is catalyzed by palladium and typically requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The pyrene moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the butanoyl linker can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including the formation of boronate esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of a catalyst like palladium or copper.
Major Products:
Oxidation: Oxidized pyrene derivatives.
Reduction: Alcohol derivatives of the butanoyl linker.
Substitution: Boronate esters and other substituted derivatives.
Scientific Research Applications
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging due to the fluorescent properties of the pyrene moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is largely dependent on its interaction with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The pyrene moiety can intercalate into DNA, making it a potential candidate for use in biological imaging and therapeutic applications .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Pyrene derivatives: Compounds containing the pyrene moiety, used in fluorescence and materials science.
Boronate esters: Derivatives of boronic acids used in sensing and separation technologies.
Uniqueness: (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is unique due to the combination of the boronic acid functional group and the pyrene moiety. This combination allows for a wide range of applications, from organic synthesis to biological imaging, making it a versatile and valuable compound in scientific research .
Properties
CAS No. |
849611-34-3 |
|---|---|
Molecular Formula |
C26H21BO3 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[3-(4-pyren-1-ylbutanoyl)phenyl]boronic acid |
InChI |
InChI=1S/C26H21BO3/c28-24(21-7-2-8-22(16-21)27(29)30)9-3-4-17-10-11-20-13-12-18-5-1-6-19-14-15-23(17)26(20)25(18)19/h1-2,5-8,10-16,29-30H,3-4,9H2 |
InChI Key |
VMCLXUHEQAADSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


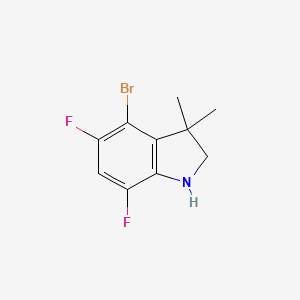
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
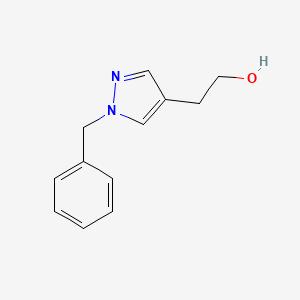
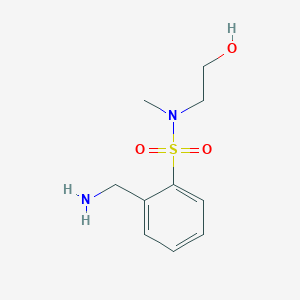
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)
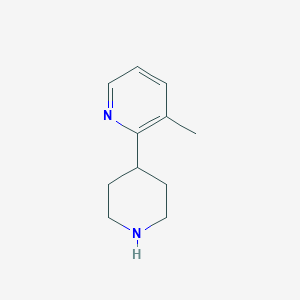
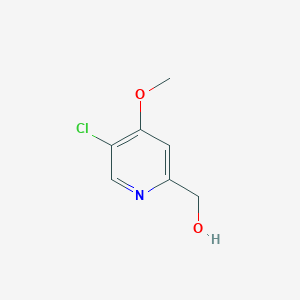

![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
